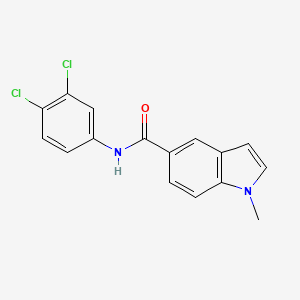![molecular formula C23H20F3N5O B10834021 1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indol-8-yl)-4-[6-(trifluoromethyl)pyridazin-3-yl]pyridin-2-one](/img/structure/B10834021.png)
1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indol-8-yl)-4-[6-(trifluoromethyl)pyridazin-3-yl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25522065-Compound-4, also known as Haspin-IN-2, is a potent and selective inhibitor of haspin kinase. Haspin kinase is an enzyme involved in the regulation of mitosis, specifically in the phosphorylation of histone H3 at threonine 3. This compound has shown significant potential in scientific research due to its high specificity and potency, with an IC50 value of 50 nM .
Preparation Methods
The synthesis of Haspin-IN-2 involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents to achieve the desired chemical properties. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
Haspin-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Haspin-IN-2 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Haspin-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of haspin kinase in various biochemical pathways. In biology, it helps in understanding the regulation of mitosis and the effects of histone phosphorylation. In medicine, Haspin-IN-2 is being explored for its potential therapeutic applications in cancer treatment, as it can inhibit the proliferation of cancer cells by targeting haspin kinase. Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Haspin-IN-2 involves the inhibition of haspin kinase activity. By binding to the active site of the enzyme, it prevents the phosphorylation of histone H3 at threonine 3, thereby disrupting the normal progression of mitosis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of Haspin-IN-2 include haspin kinase and other related kinases involved in cell division and proliferation .
Comparison with Similar Compounds
Haspin-IN-2 is unique in its high specificity and potency as a haspin kinase inhibitor. Similar compounds include Haspin-IN-1, which also inhibits haspin kinase but with lower potency (IC50 of 445 nM for CLK1 and 917 nM for DYRK1A). Other related compounds include various kinase inhibitors that target different kinases involved in cell cycle regulation. The uniqueness of Haspin-IN-2 lies in its selective inhibition of haspin kinase, making it a valuable tool for studying the specific role of this enzyme in cellular processes .
Properties
Molecular Formula |
C23H20F3N5O |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indol-8-yl)-4-[6-(trifluoromethyl)pyridazin-3-yl]pyridin-2-one |
InChI |
InChI=1S/C23H20F3N5O/c1-30-19-7-10-27-9-6-17(19)16-3-2-15(13-20(16)30)31-11-8-14(12-22(31)32)18-4-5-21(29-28-18)23(24,25)26/h2-5,8,11-13,27H,6-7,9-10H2,1H3 |
InChI Key |
RTHGRJZORFROEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)C5=NN=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6'-Methyl-6''-trifluoromethyl-[2,2';4',3'']terpyridin-6-yl)-benzenesulfonamide](/img/structure/B10833938.png)
![2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10833942.png)
![(2S)-1-[2-[[1-(1,2,4-triazol-1-ylmethyl)-3-tricyclo[3.3.1.03,7]nonanyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B10833947.png)
![4-[6-[(6-Anilino-6-oxohexyl)amino]hexyl-hydroxyamino]-4-oxobutanoic acid](/img/structure/B10833949.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833958.png)
![2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833965.png)
![3-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[(2-cyanopyridin-3-yl)methyl]-2,6-dioxopurin-3-yl]methyl]pyridine-2-carbonitrile](/img/structure/B10833976.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione](/img/structure/B10833977.png)

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[2-methyl-4-(morpholin-4-ylmethyl)phenoxy]azetidin-1-yl]methanone](/img/structure/B10833988.png)
![8-(1,3-oxazol-5-yl)-N-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10833995.png)
![4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[(1S,5R)-1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one](/img/structure/B10833998.png)
![1-[2-[4-[(Dimethylamino)methyl]-2-methylphenyl]-2-oxoethyl]-4-phenylmethoxypyridin-2-one](/img/structure/B10834004.png)
![1-[6-[[(1,1-Dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one](/img/structure/B10834015.png)
